4-Methylbenzyl thiocyanate
Overview
Description
4-Methylbenzyl thiocyanate is an organic compound with the molecular formula C₉H₉NS. It is a derivative of benzyl thiocyanate, where a methyl group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Scientific Research Applications
4-Methylbenzyl thiocyanate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as a valuable intermediate in the synthesis of sulfur-containing compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Medicine: Research on its potential therapeutic applications, including antibacterial and anticancer activities, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
Future Directions
Thiocyanates, including 4-Methylbenzyl thiocyanate, are common in natural products, synthetic drugs, and bioactive molecules . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Future research should aim to improve the biochemical understanding of thiocyanate metabolism and scaling up thiocyanate degradation technologies from the laboratory to a full-scale .
Mechanism of Action
Target of Action
4-Methylbenzyl thiocyanate is a complex compound that interacts with several targets. It possesses three electrophilic sites: benzylic carbon, sulfur, and cyano carbon . These sites are capable of receiving nucleophilic attack, making them primary targets for the compound’s action .
Mode of Action
The compound’s interaction with its targets involves nucleophilic substitution . Nucleophiles with high energy levels, such as PhS− and CN−, appear to preferentially attack the sulfur atom . On the other hand, MeO− was found to attack preferably the cyanide carbon, while amines with low energy levels prefer the benzylic carbon .
Biochemical Pathways
The nucleophilic substitution on the sulfur or the cyanide carbon generates CN− or p-xylene-α-thiolate anion, strong nucleophiles, as the primary products . These primary products then initiate complex secondary reactions . The selective reactivities of the three attacking sites for nucleophiles in this compound have been rationalized in terms of MO theory .
Result of Action
The result of the compound’s action is the generation of strong nucleophiles, CN− or p-xylene-α-thiolate anion . These nucleophiles can then participate in further reactions, contributing to the compound’s overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylbenzyl thiocyanate can be synthesized through several methods. One common method involves the reaction of 4-methylbenzyl chloride with potassium thiocyanate in an aqueous medium. The reaction typically proceeds under mild conditions, yielding the desired thiocyanate compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzyl thiocyanate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the attack of nucleophiles on the electrophilic sites of the compound. For example, nucleophiles such as methoxide ion (MeO⁻) can attack the cyanide carbon, while amines prefer the benzylic carbon.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Major Products:
Nucleophilic Substitution: The reaction with nucleophiles can generate products such as p-xylene-α-thiolate anion and cyanide ion.
Oxidation and Reduction: These reactions can lead to the formation of various sulfur-containing compounds.
Comparison with Similar Compounds
- Phenyl thiocyanate
- Benzyl thiocyanate
- Allyl thiocyanate
These compounds, like 4-methylbenzyl thiocyanate, are used in various chemical and biological research applications, but their specific properties and reactivities can vary based on their structures.
Properties
IUPAC Name |
(4-methylphenyl)methyl thiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-8-2-4-9(5-3-8)6-11-7-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKZGPBKYUQGAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172419 | |
Record name | Thiocyanic acid, p-methylbenzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18991-39-4 | |
Record name | Thiocyanic acid, p-methylbenzyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018991394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiocyanic acid, p-methylbenzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18991-39-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: 4-Methylbenzyl thiocyanate has three potential sites for nucleophilic attack. How does the nature of the nucleophile influence the site selectivity?
A1: this compound (4-MBTC) indeed presents three electrophilic sites: the benzylic carbon, the sulfur atom, and the cyano carbon. The research demonstrates that the site of nucleophilic attack is highly dependent on the attacking nucleophile's Highest Occupied Molecular Orbital (HOMO) energy level [].
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